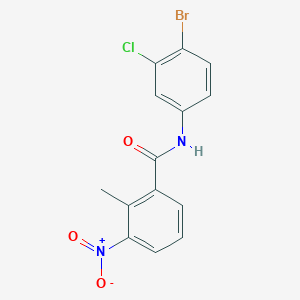
N-(4-bromo-3-chlorophenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2-methyl-3-nitrobenzamide is a chemical compound characterized by its bromine, chlorine, and nitro functional groups attached to a benzamide core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-3-chloroaniline and 2-methyl-3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).
Catalysts: A base such as triethylamine (TEA) is often used to neutralize the HCl byproduct.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled conditions to ensure consistency and purity.
Purification: The crude product is purified using recrystallization techniques or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like tin (II) chloride or iron powder with hydrochloric acid.
Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Tin (II) chloride (SnCl2) or iron powder with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-chloroaniline.
Reduction: Formation of 4-bromo-3-chloro-N-methyl-3-nitroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine and chlorine atoms can influence the compound's binding affinity and specificity to biological targets.
Comparison with Similar Compounds
N-(4-bromo-3-chlorophenyl)-3,4,5-trimethoxybenzamide
4-bromo-3-chloroaniline
2-methyl-3-nitrobenzamide
Uniqueness: N-(4-bromo-3-chlorophenyl)-2-methyl-3-nitrobenzamide stands out due to its combination of halogen and nitro groups, which provides unique chemical reactivity and potential biological activity compared to similar compounds.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored for advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-9-5-6-11(15)12(16)7-9/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPLXQNSLJWKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















